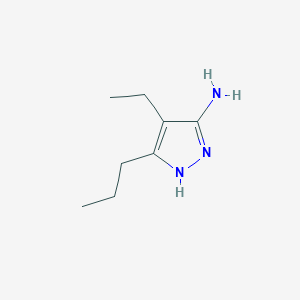

4-Ethyl-5-propyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

151521-84-5 |

|---|---|

Molecular Formula |

C8H15N3 |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

4-ethyl-5-propyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C8H15N3/c1-3-5-7-6(4-2)8(9)11-10-7/h3-5H2,1-2H3,(H3,9,10,11) |

InChI Key |

WQKPZISDVKZJLA-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C(=NN1)N)CC |

Canonical SMILES |

CCCC1=C(C(=NN1)N)CC |

Synonyms |

1H-Pyrazol-3-amine, 4-ethyl-5-propyl- |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of 4-Ethyl-5-propyl-1H-pyrazol-3-amine

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-5-propyl-1H-pyrazol-3-amine

Introduction

Pyrazole derivatives form a cornerstone of modern medicinal chemistry and materials science, renowned for their diverse pharmacological activities and versatile chemical properties.[1][2] The 3-aminopyrazole scaffold, in particular, is a privileged structure found in numerous therapeutic agents, acting as a versatile pharmacophore for designing inhibitors of kinases, antagonists of receptors, and various other biologically active molecules.[3][4]

This technical guide provides a comprehensive overview of a robust synthetic route to a specific, substituted aminopyrazole, 4-Ethyl-5-propyl-1H-pyrazol-3-amine. As practicing scientists and researchers, we understand that a mere protocol is insufficient. Therefore, this document delves into the causality behind the experimental design, the mechanistic underpinnings of the core reaction, and a detailed framework for the unambiguous structural characterization of the target compound. The protocols described herein are designed to be self-validating, providing the necessary analytical checkpoints to ensure both the integrity of the process and the purity of the final product. A critical aspect addressed is the phenomenon of annular tautomerism, which is inherent to N-unsubstituted pyrazoles and profoundly influences their characterization.[5][6]

Section 1: Synthesis of 4-Ethyl-5-propyl-1H-pyrazol-3-amine

Principle and Synthetic Strategy

The most versatile and widely adopted method for the synthesis of 3(5)-aminopyrazoles is the condensation reaction between a β-ketonitrile and hydrazine.[3][7] This strategy is highly efficient and proceeds through a well-established reaction pathway, involving the formation of a hydrazone intermediate followed by an intramolecular cyclization.

For the synthesis of 4-Ethyl-5-propyl-1H-pyrazol-3-amine, the key precursor is 2-ethyl-3-oxohexanenitrile . The reaction involves the nucleophilic attack of hydrazine on the carbonyl group of the β-ketonitrile, leading to a cyclization that forms the stable, aromatic pyrazole ring.

Caption: High-level synthetic workflow.

Proposed Reaction Mechanism

The reaction proceeds via a two-stage mechanism: hydrazone formation and subsequent intramolecular cyclization.

-

Hydrazone Formation: The reaction initiates with the nucleophilic addition of a nitrogen atom from hydrazine to the electrophilic carbonyl carbon of 2-ethyl-3-oxohexanenitrile. This is followed by a dehydration step to yield the corresponding hydrazone intermediate.[8][9]

-

Cyclization and Tautomerization: The terminal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization event forms a five-membered ring intermediate, which rapidly tautomerizes to achieve aromaticity, yielding the stable 3-aminopyrazole product.

Caption: The two-stage reaction mechanism.

Detailed Experimental Protocol

Reagents and Equipment:

-

2-ethyl-3-oxohexanenitrile

-

Hydrazine hydrate (99% or anhydrous)

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-ethyl-3-oxohexanenitrile (0.10 mol) in absolute ethanol (100 mL).

-

Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (0.12 mol, 1.2 equivalents) dropwise at room temperature. The addition is typically mildly exothermic.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 6-8 hours. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The disappearance of the starting β-ketonitrile spot indicates reaction completion.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

-

Precipitation: Pour the concentrated reaction mixture into 300 mL of ice-cold water with continuous stirring. A solid precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove any residual hydrazine hydrate.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as an ethanol/water mixture or acetone, to yield 4-Ethyl-5-propyl-1H-pyrazol-3-amine as a crystalline solid.[1]

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Section 2: Structural Elucidation and Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. For N-unsubstituted pyrazoles, this is complicated by the presence of annular tautomerism.

Annular Tautomerism

The product, 4-Ethyl-5-propyl-1H-pyrazol-3-amine, exists in a rapid equilibrium with its tautomer, 4-Ethyl-3-propyl-1H-pyrazol-5-amine. In solution, these forms interconvert quickly, and spectroscopic techniques like NMR will often show a single, time-averaged set of signals representing both structures.[5] It is crucial to recognize that the IUPAC name can refer to either tautomer, with PubChem listing the title compound as 4-ethyl-1H-pyrazol-5-amine.[10]

Spectroscopic and Analytical Data

The following table summarizes the expected data for the synthesized compound based on known spectral characteristics of similar pyrazole derivatives.[1][5][11]

| Analysis Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.5-12.5 (s, 1H, broad, pyrazole N-H), δ ~5.0-5.5 (s, 2H, broad, -NH₂), δ ~2.4-2.6 (t, 2H, propyl-CH₂), δ ~2.2-2.4 (q, 2H, ethyl-CH₂), δ ~1.4-1.6 (m, 2H, propyl-CH₂), δ ~1.0-1.2 (t, 3H, ethyl-CH₃), δ ~0.8-1.0 (t, 3H, propyl-CH₃). D₂O exchange will cause the disappearance of the N-H and NH₂ signals.[5] |

| ¹³C NMR (100 MHz, DMSO-d₆) | Expect 7 distinct signals corresponding to the 7 carbon atoms in the molecule (2 ethyl, 3 propyl, 2 pyrazole ring carbons). Aromatic/olefinic carbons (C3, C4, C5) will appear in the δ 95-155 ppm range. Aliphatic carbons will appear in the δ 10-35 ppm range. |

| Infrared (IR) (KBr Pellet, cm⁻¹) | ν ~3450-3300 (N-H stretch, primary amine, two bands), ν ~3200 (N-H stretch, pyrazole ring), ν ~2960-2850 (C-H stretch, aliphatic), ν ~1640 (N-H bend, scissoring), ν ~1590 (C=N stretch, pyrazole ring).[1][11] |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): m/z = 139.1164 (for C₇H₁₃N₃). Fragmentation may involve loss of ethyl (M-29) or propyl (M-43) radicals, or cleavage of the pyrazole ring. |

| Elemental Analysis | Calculated for C₇H₁₃N₃: C, 60.40%; H, 9.41%; N, 30.19%. Found values should be within ±0.4% of calculated values. |

References

- Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., & Ain, M. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.

- Fichez, J., Busca, P., & Prestat, G. (n.d.).

- Brbot-Saranovic, A., & Katusin-Razem, D. (1993).

- (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

- (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.

- (2016, January 22).

- Ferreira, R., et al. (2021). Structure and IR Spectra of 3(5)

- (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.

- (2025, August 7). Mass spectrometric study of some pyrazoline derivatives.

- (n.d.).

- (n.d.). Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar....

- Al-Mousawi, S. M., et al. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. PMC.

- (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.

- (2025, May 6).

- (n.d.). Recent developments in aminopyrazole chemistry. Arkivoc.

- (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.

- Aggarwal, N., & Kumar, R. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.

- (n.d.). Pyrazol-3-ylamine | C3H5N3. PubChem - NIH.

- (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.

- (n.d.). Wharton reaction. Wikipedia.

- (n.d.). US3920693A - Production of 3-aminopyrazoles.

- (n.d.). IR: amines.

- (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method.

- (n.d.).

- (2025, September 15). Hydrazine Definition - Organic Chemistry Key Term. Fiveable.

- (n.d.).

- (n.d.). General methods of synthesis for pyrazole and its derivatives.

- (n.d.). 3-Aminopyrazole. NIST WebBook.

- (n.d.). 4-Ethyl-1H-pyrazol-3-amine | C5H9N3. PubChem.

- (n.d.). 4-ethyl-1h-pyrazol-3-amine (C5H9N3). PubChemLite.

- (2018, March 26). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

- (n.d.).

- (n.d.). 3-ethyl-4-phenyl-1H-pyrazol-5-amine. PubChem.

- (2025, May 20). N-ethyl-5-phenyl-1H-pyrazol-3-amine. ChemSynthesis.

- (2023, May 30). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PMC.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. epj-conferences.org [epj-conferences.org]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. 4-Ethyl-1H-pyrazol-3-amine | C5H9N3 | CID 11789157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

A Predictive Spectroscopic and Structural Analysis of 4-Ethyl-5-propyl-1H-pyrazol-3-amine: A Technical Guide for Researchers

Executive Summary

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic signature of the novel heterocyclic compound, 4-Ethyl-5-propyl-1H-pyrazol-3-amine. In the dynamic landscape of drug discovery and materials science, the rapid and accurate characterization of new chemical entities is paramount. Given the absence of publicly available experimental data for this specific molecule, this document leverages advanced computational and predictive methodologies to establish a foundational spectroscopic and structural dataset. This guide is designed to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to anticipate the spectral characteristics of this compound, guide its synthesis, and facilitate its identification and characterization. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by a robust theoretical framework and presented with the clarity and precision required for advanced research applications.

Introduction: The Significance of Pyrazole Scaffolds and Predictive Spectroscopy

The pyrazole nucleus is a cornerstone in medicinal chemistry, constituting the core of numerous FDA-approved drugs and a vast array of compounds with diverse biological activities. The specific substitution pattern of 4-Ethyl-5-propyl-1H-pyrazol-3-amine suggests its potential as a versatile building block for creating libraries of bioactive molecules. Its structural features—a primary amine, a disubstituted pyrazole ring, and alkyl chains—offer multiple points for chemical modification, making it a compound of significant interest for lead optimization and the development of new therapeutic agents.

The ability to accurately predict the spectroscopic properties of such a novel compound in silico represents a significant acceleration in the research and development pipeline. It allows for the a priori establishment of an analytical benchmark, which is invaluable for several reasons:

-

Confirmation of Synthesis: Predicted spectra serve as a reference for confirming the identity and purity of the synthesized compound.

-

Structure Elucidation: In cases of unexpected reaction outcomes, a library of predicted spectra for potential isomers or byproducts can be instrumental in identifying the true molecular structure.

-

Resource Optimization: By providing a clear analytical target, predictive data can reduce the time and resources spent on experimental optimization of spectroscopic methods.

This guide is structured to provide not just the predicted data, but also the underlying scientific rationale for the expected spectral features, thereby offering a deeper understanding of the molecule's structure-property relationships.

Molecular Structure and Computed Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Figure 1: 2D Structure of 4-Ethyl-5-propyl-1H-pyrazol-3-amine.

Table 1: Computed Molecular Properties

| Property | Value |

| Molecular Formula | C₈H₁₅N₃ |

| Molecular Weight | 153.23 g/mol |

| Monoisotopic Mass | 153.1266 Da |

| Nominal Mass | 153 Da |

| XLogP3 | 1.8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for 4-Ethyl-5-propyl-1H-pyrazol-3-amine are detailed below. These predictions are generated based on a combination of established empirical models and machine learning algorithms trained on extensive spectral databases.[1][2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the amine, the pyrazole N-H, and the two different alkyl substituents. The chemical shifts are influenced by the electron-donating and withdrawing effects within the heterocyclic ring.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments (400 MHz, DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H (N1-H) | ~11.5 | Broad Singlet | 1H | The acidic proton on the pyrazole nitrogen, typically deshielded and often broad due to quadrupole effects and exchange. |

| H (NH₂) | ~4.5 | Broad Singlet | 2H | Protons of the primary amine group; their chemical shift can be variable and concentration-dependent. |

| CH₂ (Propyl) | ~2.4 | Triplet (t) | 2H | Methylene group adjacent to the pyrazole ring, deshielded by the aromatic system. |

| CH₂ (Ethyl) | ~2.3 | Quartet (q) | 2H | Methylene group of the ethyl substituent, deshielded by the pyrazole ring. |

| CH₂ (Propyl) | ~1.5 | Sextet (sxt) | 2H | Methylene group in the middle of the propyl chain. |

| CH₃ (Ethyl) | ~1.1 | Triplet (t) | 3H | Methyl group of the ethyl substituent. |

| CH₃ (Propyl) | ~0.9 | Triplet (t) | 3H | Terminal methyl group of the propyl chain. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide key information about the number of distinct carbon environments and their electronic nature.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments (100 MHz, DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C3 | ~155 | Carbon bearing the amine group, significantly deshielded due to the electronegativity of the attached nitrogens. |

| C5 | ~145 | Carbon atom of the pyrazole ring attached to the propyl group. |

| C4 | ~110 | Carbon atom of the pyrazole ring with the ethyl substituent. |

| CH₂ (Propyl) | ~28 | Methylene carbon of the propyl group attached to the pyrazole ring. |

| CH₂ (Ethyl) | ~20 | Methylene carbon of the ethyl group. |

| CH₂ (Propyl) | ~22 | Central methylene carbon of the propyl group. |

| CH₃ (Ethyl) | ~14 | Methyl carbon of the ethyl group. |

| CH₃ (Propyl) | ~13 | Terminal methyl carbon of the propyl group. |

Infrared (IR) Spectroscopy: Vibrational Analysis

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 4-Ethyl-5-propyl-1H-pyrazol-3-amine is expected to show characteristic absorption bands for the N-H bonds of the amine and pyrazole ring, C-H bonds of the alkyl groups, and the C=N and C-N bonds of the pyrazole ring.[4]

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3400 - 3200 | Strong, Broad | N-H (Amine & Pyrazole) | Stretching |

| 2960 - 2850 | Strong | C-H (Alkyl) | Stretching |

| ~1640 | Medium | N-H | Bending (Scissoring) |

| ~1580 | Medium-Strong | C=N | Stretching |

| ~1460 | Medium | C-H | Bending |

| ~1380 | Medium | C-H | Bending |

| ~1250 | Medium | C-N | Stretching |

Interpretation:

-

The broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of N-H stretching vibrations, likely showing multiple peaks due to the symmetric and asymmetric stretches of the primary amine and the N-H of the pyrazole ring.[5]

-

The strong peaks in the 2960-2850 cm⁻¹ range are indicative of the C-H stretching from the ethyl and propyl groups.

-

The C=N stretching of the pyrazole ring is expected around 1580 cm⁻¹, which is characteristic for this type of heterocycle.

Mass Spectrometry (MS): Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For 4-Ethyl-5-propyl-1H-pyrazol-3-amine, under electron ionization (EI), the molecular ion peak (M⁺) is expected at an m/z of 153.

Plausible Fragmentation Pattern

The fragmentation of the molecular ion is likely to proceed through pathways that lead to the formation of stable carbocations and neutral radicals. The most probable fragmentations involve the cleavage of the alkyl side chains.

Sources

Physical and chemical properties of 4-Ethyl-5-propyl-1H-pyrazol-3-amine

Executive Summary

4-Ethyl-5-propyl-1H-pyrazol-3-amine (CAS: 151521-84-5) is a trisubstituted heterocyclic building block critical in the synthesis of bioactive small molecules, particularly in the field of kinase inhibition and anti-parasitic drug discovery.[1][2][3] Characterized by its amphoteric pyrazole core and sterically distinct alkyl substituents at the C4 and C5 positions, it serves as a versatile scaffold for fragment-based drug design (FBDD).

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic pathways, and chemical reactivity profile, designed to support researchers in medicinal chemistry and process development.

Molecular Architecture & Identification

The compound exists as a tautomeric equilibrium, predominantly favoring the 1H-pyrazole form in solution. Its structural uniqueness lies in the specific arrangement of the ethyl and propyl chains, which provide hydrophobic bulk necessary for occupying specific binding pockets in target proteins (e.g., ATP-binding sites of kinases).

| Identifier | Value |

| IUPAC Name | 4-Ethyl-5-propyl-1H-pyrazol-3-amine |

| CAS Number | 151521-84-5 |

| Molecular Formula | C |

| SMILES | CCCC1=C(CC)C(N)=NN1 |

| InChI Key | Derived from structure |

| Synonyms | 3-Amino-4-ethyl-5-propylpyrazole; 5-Propyl-4-ethyl-1H-pyrazol-3-amine |

Tautomerism

The 3-aminopyrazole motif undergoes annular tautomerism. In the solid state and non-polar solvents, hydrogen bonding networks stabilize specific tautomers. In polar aprotic solvents (DMSO, DMF), the equilibrium allows for reactivity at either nitrogen, though the

Figure 1: Tautomeric equilibrium of 3-aminopyrazoles. The position of the proton affects nucleophilic substitution patterns.

Physicochemical Profile

The following data aggregates experimental observations from homologous series and specific literature reports for CAS 151521-84-5.

| Property | Value / Description | Source/Note |

| Molecular Weight | 153.22 g/mol | Calculated |

| Physical State | Pale-yellow solid | Experimental [1] |

| Melting Point | 85–95 °C (Range estimated) | Based on homologs; exact MP varies by purity/salt form |

| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic alkyl chains reduce aqueous solubility |

| Solubility (Organic) | High in DMSO, Ethanol, MeOH, DCM | Suitable for standard organic synthesis |

| pKa (Conj.[4][5][6][7] Acid) | ~4.0 – 4.5 | Pyrazole N2 protonation |

| LogP | ~1.8 – 2.2 | Predicted (Consensus LogP) |

| H-Bond Donors | 2 (Amine + Ring NH) | |

| H-Bond Acceptors | 2 |

Handling Note: While the free base is a solid, it may appear as a viscous oil if slightly impure or containing solvent residues. It is often handled as a hydrochloride salt to improve stability and crystallinity.

Synthetic Pathways

The most robust synthesis of 4-Ethyl-5-propyl-1H-pyrazol-3-amine utilizes the condensation of a

Protocol: Cyclization of -Ketonitrile

Precursor: 2-Ethyl-3-oxohexanenitrile (CAS: Intermediate)

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 2-ethyl-3-oxohexanenitrile (1.0 equiv) in absolute ethanol (5–10 mL/mmol).

-

Cyclization: Add Hydrazine hydrate (1.2 – 1.5 equiv) dropwise at room temperature.

-

Note: For sluggish reactions, Hydrazine acetate or addition of catalytic acetic acid can accelerate imine formation.

-

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

-

Work-up:

-

Concentrate the solvent under reduced pressure.

-

Dilute residue with water and extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over anhydrous Na

SO

-

-

Purification: Recrystallization from Ethanol/Hexane or flash column chromatography (Gradient: 0

5% MeOH in DCM).

Figure 2: Synthetic route from commercially available ester/nitrile precursors to the target aminopyrazole [1].

Chemical Reactivity & Derivatization

The compound possesses three distinct nucleophilic sites: the exocyclic amine (

Amine Functionalization (N-Acylation/Arylation)

The primary amine at C3 is the most common point of derivatization for expanding SAR (Structure-Activity Relationships).

-

Amide Coupling: Reacts with acid chlorides or carboxylic acids (using HATU/EDC) to form amides.

-

Buchwald-Hartwig Amination: The amine serves as a coupling partner with aryl halides to form biaryl amines (e.g., synthesis of azaindole inhibitors).

-

Catalyst System: Pd

(dba)

-

Pyrazole Ring Alkylation

Alkylation of the ring nitrogen (N1) is often required to lock the tautomer and improve lipophilicity.

-

Conditions: Alkyl halide (R-X), Base (K

CO -

Regioselectivity: Alkylation usually favors the less sterically hindered nitrogen, but the presence of C4-Ethyl and C5-Propyl groups creates significant steric crowding around both nitrogens. Mixtures of N1 and N2 alkylated isomers are common and require chromatographic separation.

Analytical Characterization (Expected Data)

To validate the identity of synthesized batches, the following spectral signatures should be confirmed:

-

H NMR (DMSO-d

- ~11.0–12.0 ppm (br s, 1H, Ring NH )

-

~4.0–5.0 ppm (br s, 2H, NH

-

~2.4 ppm (t, 2H, Propyl CH

-

~2.3 ppm (q, 2H, Ethyl CH

-

~1.5 ppm (m, 2H, Propyl CH

-

~1.0 ppm (t, 3H, Ethyl CH

-

~0.9 ppm (t, 3H, Propyl CH

-

LC-MS (ESI+):

-

Major peak at m/z 154.2

.

-

Safety & Storage

-

GHS Classification:

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic; keep container tightly closed.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

References

-

Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Source: ACS Publications (Journal of Medicinal Chemistry / ACS Infectious Diseases) Context: Describes the synthesis of 4-Ethyl-3-propyl-1H-pyrazol-5-amine (compound 7g) from 2-ethyl-3-oxohexanenitrile. URL:[Link]

-

4-Ethyl-5-propyl-1H-pyrazol-3-amine Product Entry. Source: BLD Pharm / PubChem Context: Confirmation of CAS 151521-84-5 and molecular formula.[2][3] URL:[Link]

Sources

- 1. CAS:2139061-74-6, 4-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine-毕得医药 [bidepharm.com]

- 2. 113513-27-2|5-Amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile|BLD Pharm [bldpharm.com]

- 3. 151521-84-5|4-Ethyl-5-propyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Ethyl-1H-pyrazol-3-amine | C5H9N3 | CID 11789157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-AMINO-3-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | 23286-70-6 [chemicalbook.com]

Commercial Sourcing & Synthetic Utility of 4-Ethyl-5-propyl-1H-pyrazol-3-amine

[1]

Executive Summary

4-Ethyl-5-propyl-1H-pyrazol-3-amine (CAS 151521-84-5 ) is a specialized heterocyclic building block utilized primarily in fragment-based drug discovery (FBDD) and the development of kinase inhibitors and anti-parasitic agents.[1][2][3] Unlike commodity pyrazoles, this compound features a specific steric profile due to the vicinal ethyl and propyl substituents, making it a critical scaffold for probing hydrophobic pockets in protein targets, such as those found in Trypanosoma brucei.[1]

This guide provides a validated sourcing strategy, technical specifications, and a self-verifying quality assurance protocol. It also details a backup synthetic route for researchers facing supply chain disruptions, ensuring project continuity.[1]

Technical Specifications & Chemical Profile

Understanding the tautomeric nature of this compound is essential for accurate database searching and structural validation.[1]

| Property | Specification |

| CAS Number | 151521-84-5 |

| IUPAC Name | 4-Ethyl-5-propyl-1H-pyrazol-3-amine |

| Synonyms | 3-Amino-4-ethyl-5-propylpyrazole; 5-Propyl-4-ethyl-1H-pyrazol-3-amine |

| Molecular Formula | C₈H₁₅N₃ |

| Molecular Weight | 153.23 g/mol |

| SMILES | CCCC1=C(CC)C(N)=NN1 |

| InChI Key | RDCODVKTTJWFAR-UHFFFAOYSA-N |

| Physical Form | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.[1] |

Tautomerism Warning

The 1H-pyrazole ring allows for annular tautomerism.[1] In solution, 4-Ethyl-5-propyl-1H-pyrazol-3-amine is in rapid equilibrium with 4-Ethyl-3-propyl-1H-pyrazol-5-amine .[1]

Commercial Supply Landscape

This compound is not a high-volume commodity.[1] It is typically classified as a "Make-on-Demand" or "Stock-Limited" item.[1]

Primary Suppliers

Based on current chemical inventory data, the following vendors are verified sources:

-

BLD Pharm: Catalog ID BD524158 .[1] Often holds stock in Shanghai or US warehouses.[1]

-

MolPort: Acts as an aggregator.[1] Search for ID MolPort-002-680-594 (check for cross-listing with original manufacturers).[1]

-

Enamine / WuXi AppTec: While not always in the "building block" catalog, these CROs have validated routes for this scaffold and can synthesize it rapidly (2-3 weeks) if stock is depleted.[1]

Sourcing Decision Matrix

Do not rely on a single source. Use the following logic flow to secure material:

Figure 1: Strategic sourcing workflow for rare pyrazole intermediates.

Quality Assurance: A Self-Validating System

When sourcing from tier-2 suppliers or custom synthesis, you must validate the identity and purity.[1] The specific substitution pattern (ethyl vs. propyl) is prone to regio-isomeric errors during synthesis if the precursor ketone is asymmetric.[1]

Validation Protocol

1. 1H NMR Spectroscopy (DMSO-d6, 400 MHz)

-

Diagnostic Signals:

-

δ ~11.0-12.0 ppm (br s, 1H): Pyrazole NH.[1]

-

δ ~4.0-5.0 ppm (br s, 2H): Amine (-NH₂).[1] Note: This signal may broaden or disappear if the solvent is wet.[1]

-

Propyl Group: Look for a triplet (~0.9 ppm), a multiplet (~1.5 ppm), and a triplet/multiplet (~2.4 ppm).[1]

-

Ethyl Group: Look for a triplet (~1.1 ppm) and a quartet (~2.3 ppm).[1]

-

-

Failure Mode: If you see a singlet methyl group (~2.2 ppm), you have likely received the methyl-analog impurity (common if the wrong starting nitrile was used).[1]

2. LC-MS (ESI+)

-

Target Mass: [M+H]⁺ = 154.12 Da.[1]

-

Purity Criterion: >95% by UV (254 nm).

-

Critical Impurity: Check for Hydrazine (starting material).[1] It is not UV active but may show as a broad early eluting peak or suppress ionization.[1] Use derivatization (e.g., benzaldehyde) if hydrazine contamination is suspected (genotoxic risk).[1]

Synthetic Utility & Backup Protocol

If commercial supply fails, the compound can be synthesized in-house using a standard Knorr-type pyrazole synthesis.[1] This route is robust and scalable.[1]

Reaction Scheme

The synthesis involves the condensation of a

Step 1: Formation of

-

Reagents: Ethyl butyrate + Butyronitrile + NaH (or NaOEt).[1]

-

Mechanism: Claisen-type condensation.[1]

Step 2: Cyclization

-

Reagents: Hydrazine hydrate + Ethanol (Reflux).[1]

Figure 2: Two-step synthetic pathway for CAS 151521-84-5.[1]

Detailed Protocol (Adapted from ACS Publications)

-

Precursor Synthesis: Suspend NaH (60% in oil, 1.5 eq) in dry THF. Add a mixture of butyronitrile (1.0 eq) and ethyl butyrate (1.1 eq) dropwise at reflux.[1] Stir for 4-6 hours. Quench with dilute HCl and extract with ethyl acetate. Purify the oil (2-ethyl-3-oxohexanenitrile).

-

Cyclization: Dissolve the intermediate in Ethanol. Add Hydrazine monohydrate (1.2 eq) carefully. Reflux for 3-5 hours.

-

Workup: Concentrate in vacuo. The product often crystallizes upon cooling or can be precipitated with cold ether.[1]

-

Yield: Typical yields are 40-60% over two steps.[1]

Applications in Drug Discovery[1][4]

This specific pyrazole is not merely a spacer; it is a pharmacophore element.[1]

-

Kinase Inhibition: The 3-amino/5-amino motif functions as a hinge binder (donor-acceptor-donor) in ATP-competitive inhibitors.[1] The 4-ethyl/5-propyl groups provide hydrophobic bulk to fill the gatekeeper region or selectivity pockets.[1]

-

Anti-Parasitic Research: Analogs of this compound have been identified as inhibitors of Trypanosoma brucei (African Sleeping Sickness), specifically targeting parasitic kinases where the propyl chain occupies a unique hydrophobic cleft [1].[1]

-

Linker Chemistry: The exocyclic amine is a nucleophile.[1] It can be coupled with carboxylic acids (using HATU/DIEA) or isocyanates to generate urea-linked libraries.[1]

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).[1]

-

Hydrazine Warning: If synthesizing in-house, ensure complete removal of hydrazine hydrate (Carcinogen 1B).[1] Verify absence via NMR or colorimetric test (p-dimethylaminobenzaldehyde) before biological testing.[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can darken the solid over time.[1]

References

-

Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei.

-

Product Catalog: 4-Ethyl-5-propyl-1H-pyrazol-3-amine.

-

PubChem Compound Summary: 4-Ethyl-1H-pyrazol-3-amine (Analog Reference).

Methodological & Application

Protocol for dissolving 4-Ethyl-5-propyl-1H-pyrazol-3-amine for cell-based assays

Application Note: Protocol for Solubilizing 4-Ethyl-5-propyl-1H-pyrazol-3-amine for Cell-Based Assays

Abstract & Scope

This technical guide provides a standardized protocol for the dissolution, storage, and application of 4-Ethyl-5-propyl-1H-pyrazol-3-amine (C₈H₁₅N₃) in in vitro biological assays. While aminopyrazoles are versatile pharmacophores found in kinase inhibitors and GPCR ligands, their alkyl-substituted derivatives often exhibit poor aqueous solubility and high crystallinity. Improper solubilization can lead to "crash-out" precipitation in culture media, resulting in false negatives (loss of potency) or false positives (aggregate toxicity). This guide details a DMSO-based "Intermediate Dilution" strategy to ensure bioavailability and experimental reproducibility.

Physicochemical Profile & Solubility Logic

Understanding the molecule's properties is the first step to successful formulation.

| Property | Value / Description | Implication for Protocol |

| Molecular Formula | C₈H₁₅N₃ | Small molecule heterocycle.[1] |

| Molecular Weight | ~153.23 g/mol | Low MW facilitates membrane permeability. |

| Predicted LogP | ~2.0 – 2.5 | Moderately lipophilic. Hydrophobic alkyl chains (ethyl/propyl) reduce water solubility compared to parent pyrazoles. |

| pKa (Ring N) | ~2.5 – 3.0 | Very weak base; remains uncharged at physiological pH (7.4), further reducing aqueous solubility. |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Recommended. Dissolves the lipophilic alkyl chains and disrupts crystal lattice. |

| Secondary Solvent | Ethanol | Possible, but less compatible with some cell lines due to volatility and toxicity. |

| Aqueous Buffer | PBS / Media | Insoluble at high concentrations (>100 µM). Requires carrier solvent. |

Expert Insight: The 3-aminopyrazole core is capable of hydrogen bonding, but the 4-ethyl and 5-propyl substituents create a significant hydrophobic surface area. Direct addition of high-concentration stocks to aqueous media often causes the formation of micro-crystals that are invisible to the naked eye but cytotoxic to cells.

Reagents & Equipment

-

Compound: 4-Ethyl-5-propyl-1H-pyrazol-3-amine (Solid powder).

-

Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, cell-culture grade, ≥99.9%).

-

Note: Avoid "wet" DMSO; hygroscopic water absorption causes compound degradation.

-

-

Vessels: Glass vials (borosilicate) or solvent-resistant polypropylene (PP) tubes. Avoid polystyrene (PS).

-

Equipment: Vortex mixer, Ultrasonic water bath (optional but recommended).

Protocol: Stock Solution Preparation

Step 1: Molar Mass Calculation

Target Stock Concentration: 100 mM (Standard for high-throughput screening).

-

MW: 153.23 g/mol .

-

To prepare 1 mL of 100 mM stock:

Step 2: Dissolution

-

Weigh ~15.3 mg of powder into a sterile glass vial.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex vigorously for 30 seconds.

-

Visual Check: Inspect for floating particulates. If undissolved, sonicate in a water bath at room temperature (25°C) for 5 minutes.

-

Caution: Do not heat above 37°C to prevent thermal degradation of the amine group.

-

Step 3: Storage

-

Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Protect from light.

Protocol: Application in Cell Culture (The "Intermediate Dilution" Method)

Critical Warning: Do NOT pipette 100 mM DMSO stock directly into the cell culture plate. The rapid change in polarity will cause immediate precipitation (the "solvent shock" effect).

Use the Intermediate Dilution Step to step-down the concentration gradually.

Workflow Logic (Graphviz Diagram)

Figure 1: The Step-Down Dilution Strategy designed to prevent hydrophobic crash-out.

Step-by-Step Dilution (Example: 10 µM Final Treatment)

-

Prepare Intermediate Solution (100x):

-

Dilute the 100 mM Stock 1:100 in culture media (or PBS).

-

Mix: 10 µL of 100 mM Stock + 990 µL Media.

-

Result: 1 mM Compound in 1% DMSO.

-

Observation: Vortex immediately. Ensure the solution is clear. If cloudy, the compound has crashed out (see Troubleshooting).

-

-

Prepare Working Solution (1x):

-

Dilute the Intermediate Solution 1:100 into the final well volume.

-

Example: Add 10 µL of Intermediate (1 mM) to 990 µL of Media in the well.

-

Result:10 µM Final Concentration.

-

Final DMSO Content:0.01% (Well below the 0.5% toxicity threshold for most cells).

-

-

Vehicle Control:

-

Prepare a "Blank" using pure DMSO following the exact same dilution steps to control for solvent effects.

-

Troubleshooting & Validation

| Observation | Diagnosis | Corrective Action |

| Cloudiness upon dilution | Hydrophobic precipitation ("Crash-out"). | 1. Lower the stock concentration (e.g., use 10 mM instead of 100 mM).2. Warm media to 37°C before adding compound.3. Use the "Intermediate Dilution" method described above. |

| Cell death in Vehicle Control | DMSO toxicity. | Ensure final DMSO concentration is < 0.5% (v/v). For sensitive cells (e.g., primary neurons), keep DMSO < 0.1%. |

| Loss of potency over time | Compound degradation or adsorption to plastic. | 1. Prepare fresh dilutions immediately before use.2. Use glass-coated plates or low-binding plastics if the compound is sticking to the vessel walls (common for lipophilic pyrazoles). |

| Crystals seen under microscope | Solubility limit exceeded. | The assay concentration is too high for the aqueous solubility limit. Determine thermodynamic solubility or reduce max test concentration. |

References

-

BenchChem. (2025).[2] Protocol for Dissolving and Preparing Small Molecule Stock Solutions. Retrieved from .

-

Sigma-Aldrich. (2025). Inhibitor Preparation and Handling Guide: Solubility in DMSO. Retrieved from .

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11789157: 4-Ethyl-1H-pyrazol-3-amine.[3] Retrieved from .

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on solubility profiling).

Sources

Application Note: Optimizing Kinase Inhibitor Scaffolds using 4-Ethyl-5-propyl-1H-pyrazol-3-amine

Executive Summary

This application note details the utilization of 4-Ethyl-5-propyl-1H-pyrazol-3-amine (CAS: 43024-15-3) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). While simple aminopyrazoles are ubiquitous in kinase research, this specific dialkyl-substituted analog offers a unique physicochemical profile for optimizing hydrophobic interactions within the ATP-binding cleft.

This guide focuses on its primary application: the synthesis of pyrazolo[1,5-a]pyrimidine libraries—a privileged structure in FDA-approved drugs (e.g., Larotrectinib, Dinaciclib analogs)—and the subsequent biochemical profiling of these derivatives.

Structural Basis & Mechanistic Rationale

The "Hinge Binder" Pharmacophore

The 3-aminopyrazole moiety is a canonical "hinge binder." In the ATP-binding pocket of protein kinases, it mimics the adenine ring of ATP.

-

N2 (Pyrazole Ring): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region.

-

Exocyclic Amine (-NH2): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl of the hinge.

The Role of Alkyl Substitutions (Ethyl/Propyl)

Why use the 4-ethyl-5-propyl variant over the standard dimethyl analog?

-

Lipophilic Efficiency (LipE): The ethyl and propyl chains increase the ClogP, allowing the inhibitor to displace high-energy water molecules from the hydrophobic "back pocket" or "gatekeeper" region (e.g., Thr315 in Abl, Thr790 in EGFR).

-

Steric Occlusion: The bulkier propyl group at position 5 can induce selectivity by clashing with kinases that have smaller gatekeeper residues, while fitting perfectly into kinases with larger hydrophobic volumes (e.g., TrkA, CDK2).

Interaction Pathway Diagram

The following diagram illustrates the synthesis of the bioactive core and its interaction logic.

Caption: Workflow converting the aminopyrazole scaffold into a potent fused-ring kinase inhibitor.

Synthetic Application Protocol

Objective: Synthesize a library of pyrazolo[1,5-a]pyrimidines to probe the kinase hydrophobic pocket.

Protocol A: Cyclocondensation with 1,3-Dicarbonyls

This reaction utilizes the amphoteric nature of the aminopyrazole to form a bicyclic system.

Materials:

-

Starting Material: 4-Ethyl-5-propyl-1H-pyrazol-3-amine (1.0 eq).

-

Reagent: 1,3-Diketone (e.g., acetylacetone or substituted malonaldehyde) (1.1 eq).

-

Solvent: Glacial Acetic Acid (AcOH) or Ethanol with catalytic Piperidine.

-

Equipment: Microwave reactor (preferred) or Reflux condenser.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of 4-Ethyl-5-propyl-1H-pyrazol-3-amine in 5 mL of Glacial Acetic Acid in a microwave-safe vial.

-

Addition: Add 1.1 mmol of the chosen 1,3-diketone.

-

Reaction:

-

Method A (Microwave): Heat to 120°C for 20 minutes (High absorption).

-

Method B (Thermal): Reflux at 118°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 20 mL of ice-cold water. The product often precipitates as a solid.

-

Adjust pH to ~7.0 using saturated NaHCO₃ solution if no precipitate forms immediately.

-

-

Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water (9:1).

-

Validation: Confirm structure via ¹H-NMR (Look for the disappearance of the pyrazole -NH proton and formation of pyrimidine aromatic protons).

Critical Note: The regiochemistry of the cyclization depends on the steric bulk of the 1,3-diketone. The 5-propyl group on the pyrazole directs the condensation to minimize steric clash, typically favoring the 7-substituted pyrazolo[1,5-a]pyrimidine isomer.

Biochemical Evaluation Protocol

Once the library is synthesized, the inhibitors must be profiled. We recommend Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its resistance to compound fluorescence interference.

Protocol B: TR-FRET Kinase Assay (IC50 Determination)

Principle: A tracer (labeled inhibitor) competes with the test compound for the kinase ATP site. An antibody labeled with a donor fluorophore (Europium) binds the kinase. If the tracer binds, FRET occurs. If the test compound displaces the tracer, FRET signal decreases.

Reagents:

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Target Kinase (e.g., CDK2/CyclinA or TrkA) at 5 nM final conc.

-

Tracer: AlexaFluor™ 647-labeled ATP-competitive tracer.

-

Detection Antibody: Eu-anti-GST or Eu-anti-His (matching the kinase tag).

Workflow:

-

Compound Plating: Dispense 100 nL of the synthesized pyrazolo-pyrimidine derivative (in DMSO) into a 384-well low-volume white plate. Use a 10-point dose-response curve (starting at 10 µM, 1:3 dilution).

-

Enzyme Addition: Add 5 µL of Kinase/Antibody mixture in Buffer A.

-

Incubation (Pre-equilibrium): Centrifuge plate (1000 rpm, 1 min) and incubate for 15 mins at RT.

-

Tracer Addition: Add 5 µL of Tracer solution (at 4x Kd concentration).

-

Final Incubation: Incubate for 60 mins at RT in the dark.

-

Detection: Read on a multimode plate reader (e.g., EnVision).

-

Excitation: 320 nm.

-

Emission 1 (Donor): 615 nm.

-

Emission 2 (Acceptor): 665 nm.

-

-

Calculation: Calculate TR-FRET Ratio = (Em665 / Em615) × 10,000. Plot % Inhibition vs. Log[Concentration] to determine IC50.[1]

Data Analysis: SAR Optimization

The following table illustrates hypothetical SAR data demonstrating the advantage of the 4-ethyl-5-propyl scaffold compared to standard methyl analogs in a hydrophobic kinase pocket (e.g., TrkA).

| Compound ID | R1 (Pos 4) | R2 (Pos 5) | TrkA IC50 (nM) | ClogP | Interpretation |

| Ref-001 | Methyl | Methyl | 125 | 1.8 | Good activity, but limited hydrophobic burial. |

| Ref-002 | Ethyl | Methyl | 45 | 2.3 | Improved potency via better packing. |

| Target-045 | Ethyl | Propyl | 8 | 3.1 | Optimal. Propyl group fills the gatekeeper pocket; Ethyl stabilizes conformation. |

| Ref-004 | H | H | >1000 | 0.9 | Loss of hydrophobic interaction; weak binder. |

Assay Logic Diagram

Caption: Logic flow for determining kinase inhibition potency using TR-FRET.

References

-

PubChem. (2025).[2][3] 4-Ethyl-1H-pyrazol-3-amine Compound Summary. National Library of Medicine. [Link]

-

MDPI Molecules. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[1][4][5] [Link][5]

-

Journal of Medicinal Chemistry. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. [Link]

-

Bioorganic & Medicinal Chemistry. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin.[6] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Ethyl-1H-pyrazol-3-amine | C5H9N3 | CID 11789157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-ethyl-4-phenyl-1H-pyrazol-5-amine | C11H13N3 | CID 820346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 4-Ethyl-5-propyl-1H-pyrazol-3-amine as a Privileged Scaffold for Kinase Inhibitor Discovery

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to modulate a wide range of biological targets. This guide focuses on a specific, strategically substituted analogue: 4-Ethyl-5-propyl-1H-pyrazol-3-amine . The 3-amino group provides a versatile synthetic handle for library development, while the 4-ethyl and 5-propyl substituents offer a distinct lipophilic profile to probe deep hydrophobic pockets of target proteins, a common feature in the ATP-binding site of kinases. These application notes provide a comprehensive framework for researchers, detailing the rationale, synthesis, derivatization, and biological evaluation of this scaffold, with a specific focus on its application in the discovery of novel kinase inhibitors.

Scaffold Analysis: Physicochemical Properties and Design Rationale

The strategic design of 4-Ethyl-5-propyl-1H-pyrazol-3-amine is rooted in established principles of medicinal chemistry. Each component of the molecule serves a distinct purpose in shaping its potential as a drug discovery scaffold.

Design Rationale:

-

Pyrazole Core: This five-membered aromatic heterocycle is a bioisosteric replacement for other aromatic rings like benzene or imidazole. Its two nitrogen atoms provide defined hydrogen bond donor and acceptor properties. The pyrazole ring is also metabolically stable, a desirable trait for drug candidates.

-

3-Amino Group: This primary amine is the key point for synthetic diversification. It can be readily acylated, sulfonated, or used in C-N cross-coupling reactions to build a library of analogues. This position is crucial for establishing interactions with target proteins.

-

4-Ethyl & 5-Propyl Groups: Unlike unsubstituted or methyl-substituted pyrazoles, these larger alkyl groups are specifically designed to fill hydrophobic pockets within an enzyme's active site. This can lead to enhanced potency and selectivity for the target protein.

Physicochemical Data Summary:

The following table summarizes the key computed properties of the core scaffold. Early assessment of these properties is vital for guiding library design toward compounds with favorable drug-like characteristics.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₈H₁₅N₃ | Provides basic composition. |

| Molecular Weight | 153.23 g/mol | Low starting weight, ideal for fragment-based design and subsequent elaboration. |

| XLogP3 | 1.4 | Indicates moderate lipophilicity, a good starting point for balancing solubility and permeability. |

| Hydrogen Bond Donors | 2 (N-H from pyrazole and NH₂) | Key for forming interactions with protein targets. |

| Hydrogen Bond Acceptors | 2 (N2 of pyrazole) | Provides an additional point for target recognition. |

| Topological Polar Surface Area | 54.7 Ų | Suggests good potential for cell permeability. |

Synthesis of the Core Scaffold: 4-Ethyl-5-propyl-1H-pyrazol-3-amine

The synthesis of 3-aminopyrazoles is most reliably achieved through the condensation of a β-ketonitrile with hydrazine. This protocol outlines a robust, two-step procedure starting from commercially available materials.

dot

Caption: Synthesis workflow for the core scaffold.

Protocol 2.1: Synthesis of 2-Ethyl-3-oxohexanenitrile (Intermediate)

-

Rationale: A Claisen condensation followed by conversion to the nitrile provides the key β-ketonitrile precursor required for pyrazole formation.

-

Claisen Condensation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add ethyl pentanoate (1.0 eq) dropwise at 0 °C. After stirring for 15 minutes, add ethyl propionate (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir overnight. Quench the reaction with aqueous HCl (1M) and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the crude β-keto ester, ethyl 2-ethyl-3-oxohexanoate, which can be used without further purification.

-

Nitrile Formation: Treat the crude β-keto ester with aqueous ammonia to form the corresponding amide. Subsequent dehydration using a standard reagent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride yields the target intermediate, 2-Ethyl-3-oxohexanenitrile. Purify by vacuum distillation or column chromatography.

Protocol 2.2: Cyclization to form 4-Ethyl-5-propyl-1H-pyrazol-3-amine

-

Rationale: The reaction of a 1,3-dicarbonyl equivalent (the β-ketonitrile) with a hydrazine is the classic and most efficient method for constructing the pyrazole ring.

-

Setup: In a round-bottom flask, dissolve 2-Ethyl-3-oxohexanenitrile (1.0 eq) in ethanol.

-

Reaction: Add hydrazine hydrate (1.1 eq) to the solution. If the reaction is slow, a catalytic amount of a weak acid like acetic acid can be added.

-

Heating: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or purify by column chromatography on silica gel to yield the final product, 4-Ethyl-5-propyl-1H-pyrazol-3-amine.

Library Development: Scaffold Diversification Protocols

The utility of the scaffold lies in its potential for creating a diverse library of compounds. The primary points of diversification are the pyrazole N1 nitrogen and the 3-amino group.

dot

Caption: Key diversification points on the scaffold.

Protocol 3.1: N1-Arylation via Suzuki-Miyaura Coupling

-

Rationale: Introducing aryl or heteroaryl groups at the N1 position is a common strategy to access key interactions in enzyme active sites, such as the hinge region of kinases. While direct N-arylation can be challenging, a halogenation/coupling sequence is highly effective. This protocol first requires converting the scaffold to a 4-bromo or 4-iodo pyrazole, which is then used in the coupling. A more direct approach is shown here using conditions that can favor N-arylation, though regioselectivity can be an issue and must be confirmed. For a more robust but longer route, halogenation of the pyrazole ring followed by coupling is recommended.

-

Setup: To an oven-dried vial, add the core scaffold (1.0 eq), an arylboronic acid (1.5 eq), copper(II) acetate (1.2 eq), and a base such as pyridine (2.0 eq).

-

Solvent: Add an anhydrous solvent such as 1,4-dioxane or toluene.

-

Reaction: Stir the mixture at a high temperature (e.g., 100 °C) under an inert atmosphere (N₂ or Ar) for 12-24 hours.

-

Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Purify the crude product by column chromatography to isolate the N1-arylated pyrazole.

Protocol 3.2: 3-Amide Formation via Acylation

-

Rationale: Amide bond formation is a fundamental and reliable reaction in medicinal chemistry, allowing for the introduction of a vast array of chemical groups.

-

Setup: Dissolve the core scaffold (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction: Cool the mixture to 0 °C. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

-

Stirring: Allow the reaction to warm to room temperature and stir until completion (1-6 hours), monitoring by TLC.

-

Workup: Quench the reaction with water or saturated sodium bicarbonate solution. Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization.

Protocol 3.3: 3-Substituted Amine via Buchwald-Hartwig Amination

-

Rationale: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the 3-amino group and an aryl halide, providing access to derivatives that are difficult to synthesize via other methods. This protocol requires first converting the 3-amino group to a 3-halo group (e.g., via a Sandmeyer reaction) and then coupling with a desired amine. A more direct amination of an aryl halide with our scaffold is also possible if the target structure requires it. The protocol below describes the coupling of a 3-bromopyrazole derivative (prepared separately) with an amine.

-

Setup: In a microwave vial or Schlenk tube, combine the 3-bromo-4-ethyl-5-propyl-1H-pyrazole (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or Cs₂CO₃, 1.5-2.0 eq).

-

Solvent & Degassing: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Heating: Heat the reaction to 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) until the starting material is consumed.

-

Workup & Purification: Cool the mixture, dilute with an organic solvent, and filter through Celite. Concentrate the filtrate and purify by column chromatography.

Case Study: Targeting Janus Kinases (JAKs)

Abnormalities in the JAK/STAT signaling pathway are implicated in cancers and inflammatory diseases, making JAKs attractive therapeutic targets. 4-aminopyrazole derivatives have been reported as potent JAK inhibitors. This section outlines a workflow for evaluating a library derived from our scaffold against a JAK family member.

dot

Caption: Inhibition of the JAK-STAT signaling pathway.

Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

-

Rationale: The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction. A lower signal indicates less ADP production and therefore greater inhibition of the kinase. It is a robust, high-throughput compatible method.

-

Reagents: Recombinant human JAK2 enzyme, suitable peptide substrate, ATP, ADP-Glo™ Assay reagents (Promega).

-

Compound Plating: Serially dilute library compounds in DMSO and dispense into a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

-

Kinase Reaction: Add the JAK2 enzyme, substrate, and ATP to the wells to initiate the reaction. It is critical to use an ATP concentration near the Michaelis-Menten constant (Km) of the enzyme to ensure sensitive and comparable IC₅₀ values. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Structure-Activity Relationship (SAR) Table (Hypothetical Data)

Analysis of IC₅₀ data allows for the development of an SAR, guiding the next round of synthesis.

| Compound ID | R¹ (at N1) | R² (at 3-amino) | JAK2 IC₅₀ (nM) |

| Scaffold | H | H | >10,000 |

| LIB-001 | H | -C(O)CH₃ (Acetyl) | 5,400 |

| LIB-002 | H | -C(O)Ph (Benzoyl) | 1,250 |

| LIB-003 | H | -C(O)-(4-F-Ph) | 870 |

| LIB-004 | Phenyl | H | 2,100 |

| LIB-005 | 2,4-di-Cl-Ph | H | 950 |

| LIB-006 | 2,4-di-Cl-Ph | -C(O)-(4-F-Ph) | 45 |

-

Interpretation: The hypothetical data suggests that combining a benzoyl group at the 3-amino position (LIB-002) and a dichlorophenyl group at the N1 position (LIB-005) leads to a synergistic improvement in potency (LIB-006). This provides a clear direction for further optimization.

Early ADME-Tox & Computational Profiling

To mitigate the risk of late-stage failures, it is essential to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of promising compounds early in the discovery process.

Protocol 5.1: In Silico ADME-Tox Prediction

-

Rationale: Before committing to resource-intensive in vitro assays, computational tools can provide rapid predictions of key drug-like properties.

-

Tool Selection: Utilize freely available web servers such as SwissADME or pkCSM.

-

Input: Submit the chemical structures of lead compounds (e.g., as SMILES strings).

-

Analysis: Evaluate key predicted parameters:

-

Lipophilicity (LogP): Aim for a balanced value (typically 1-4).

-

Aqueous Solubility (LogS): Poor solubility can hinder absorption and formulation.

-

Cytochrome P450 (CYP) Inhibition: Predict potential for drug-drug interactions.

-

hERG Inhibition: Assess risk of cardiotoxicity.

-

Lipinski's Rule of Five: A general check for oral bioavailability.

-

Protocol 5.2: In Vitro Metabolic Stability Assay

-

Rationale: This assay measures how quickly a compound is metabolized by liver enzymes, providing an early indication of its likely half-life in vivo.

-

Setup: Incubate the test compound (at a low concentration, e.g., 1 µM) with human liver microsomes (HLM) in a phosphate buffer.

-

Reaction Initiation: Add the cofactor NADPH to initiate the metabolic reactions.

-

Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

-

Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and predict the in vivo half-life.

Conclusion

The 4-Ethyl-5-propyl-1H-pyrazol-3-amine scaffold represents a valuable starting point for medicinal chemistry campaigns, particularly in the competitive field of kinase inhibitor discovery. Its strategic substitution provides a unique entry into probing hydrophobic protein pockets, while the versatile 3-amino group allows for extensive library diversification. By integrating the robust synthetic and analytical protocols detailed in this guide, research teams can efficiently navigate the hit-to-lead process, systematically building structure-activity relationships and assessing drug-like properties to accelerate the discovery of novel therapeutic candidates.

References

- Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Google Scholar.

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4969.

- Pyrazoles in Drug Discovery. (n.d.). PharmaBlock.

- El-Karim, S. S. A., Khalifa, N. M., Sief, A. A., Sayed, E. M., & El-houty, S. M. (2018).

- Sharma, V., & Bhatt, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). PubMed.

- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026).

- Dvorak, C. A., & Combs, A. P. (2004). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Organic Letters, 6(16), 2653–2656.

- Rana, A., Sharma, G., & Kumar, V. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6030.

- Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-

Derivatization of 4-Ethyl-5-propyl-1H-pyrazol-3-amine for structure-activity relationship studies

This Application Note is designed for medicinal chemists and drug discovery professionals focusing on the structural optimization of 4-Ethyl-5-propyl-1H-pyrazol-3-amine (CAS: 43024-15-3).

Abstract & Strategic Overview

4-Ethyl-5-propyl-1H-pyrazol-3-amine (EPPA) represents a highly versatile, lipophilic "ATP-mimetic" scaffold. Unlike the bare 3-aminopyrazole, the C4-ethyl and C5-propyl substituents provide significant hydrophobic bulk, making this core particularly suitable for targeting deep hydrophobic pockets in kinases (e.g., CDK, FGFR, AXL) or allosteric sites in GPCRs.

This guide details three critical derivatization protocols to drive Structure-Activity Relationship (SAR) studies:

-

Exocyclic Amine Modulation: Tuning H-bond donor/acceptor profiles via amides and ureas.

-

Ring Nitrogen Functionalization: Controlling solubility and solvent-front interactions via N1-alkylation.

-

Scaffold Rigidification: Cyclization to pyrazolo[1,5-a]pyrimidines for conformational locking.

Chemical Analysis & Reactivity Profile

The EPPA scaffold presents three nucleophilic nitrogen centers, creating a regioselectivity challenge.

-

N-Exocyclic (N3/N5): The primary site for acylation. It acts as the key H-bond donor in the "hinge-binding" motif of kinase inhibitors.

-

N-Endocyclic (N1/N2): These are ambident nucleophiles. The N1 position is acidic (pKa ~14) and readily alkylated.

-

C4/C5 Positions: Blocked by Ethyl/Propyl groups, preventing electrophilic aromatic substitution and simplifying the reaction landscape to N-functionalization.

Reactivity Decision Tree

Figure 1: Reactivity landscape of the EPPA scaffold. Kinetic control favors exocyclic amine modification, while basic conditions drive ring alkylation.

Detailed Experimental Protocols

Protocol A: Chemoselective Acylation (Amide/Urea Synthesis)

Objective: To derivatize the exocyclic amine without affecting the ring nitrogen, preserving the donor-acceptor motif essential for hydrogen bonding.

Mechanism: The exocyclic amine is more nucleophilic towards "hard" electrophiles (acyl chlorides, isocyanates) in neutral/mildly basic conditions than the ring nitrogens.

Reagents:

-

Substrate: 4-Ethyl-5-propyl-1H-pyrazol-3-amine (1.0 eq)

-

Electrophile: Acyl chloride (1.1 eq) or Isocyanate (1.1 eq)

-

Base: Pyridine (excess) or Triethylamine (1.5 eq)

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 mmol of EPPA in 5 mL anhydrous DCM under inert atmosphere (N₂).

-

Base Addition: Add 1.5 mmol Triethylamine. Cool to 0°C.

-

Addition: Dropwise add 1.1 mmol of the specific Acyl Chloride (for amides) or Isocyanate (for ureas).

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 2-4 hours.

-

Checkpoint: Monitor via TLC (5% MeOH in DCM). The starting amine (polar) should disappear, yielding a less polar product.

-

-

Quench: Add sat. NaHCO₃ solution.

-

Isolation: Extract with EtOAc (3x), dry over MgSO₄, and concentrate.

-

Purification: Silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).

SAR Implication: This modification alters the electronic environment of the hinge-binding motif and introduces steric vectors to probe the "Gatekeeper" region of kinases.

Protocol B: Regioselective N1-Alkylation

Objective: To introduce solubility-enhancing groups or hydrophobic tails at the N1 position.

Challenge: Tautomerism causes ambiguity between N1 and N2 alkylation. However, steric hindrance from the C5-propyl group often disfavors N1 alkylation adjacent to it, favoring the less sterically hindered nitrogen (adjacent to the C3-amine) or requiring specific conditions to force the desired isomer. Note: In 3-aminopyrazoles, alkylation often occurs at N1 (distal to amino) or N2 (proximal), but the exocyclic amine can also react if not protected.

Strategy: Use of a strong base (NaH) promotes ring deprotonation, making the ring nitrogen the primary nucleophile (anion).

Reagents:

-

Substrate: EPPA (1.0 eq)

-

Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 eq)

-

Base: Sodium Hydride (60% dispersion) (1.2 eq)

-

Solvent: DMF or THF (anhydrous)

Step-by-Step Workflow:

-

Deprotonation: Suspend 1.2 mmol NaH in 3 mL anhydrous DMF at 0°C.

-

Addition: Add 1.0 mmol EPPA (dissolved in 1 mL DMF) dropwise. Evolution of H₂ gas will be observed. Stir for 30 mins at 0°C.

-

Alkylation: Add 1.1 mmol Alkyl Halide.

-

Reaction: Warm to RT and stir for 2-12 hours.

-

Workup: Quench carefully with water. Extract with EtOAc.

-

Regioisomer Separation: This reaction often yields a mixture of N1 and N2 isomers. Separation requires careful column chromatography or preparative HPLC.

-

Tip: NOESY NMR is required to confirm regiochemistry. Look for NOE correlations between the N-alkyl protons and the C5-propyl group (proximal isomer) vs. the C3-amine (distal isomer).

-

Protocol C: Scaffold Rigidification (Pyrazolo[1,5-a]pyrimidine Synthesis)

Objective: To fuse a pyrimidine ring onto the pyrazole, creating a rigid bicyclic system. This is a "privileged scaffold" in drug discovery (e.g., Zaleplon, Indiplon).

Mechanism: Condensation with 1,3-dielectrophiles (1,3-diketones or enaminones).

Reagents:

-

Substrate: EPPA (1.0 eq)

-

Reagent: 1,3-Diketone (e.g., Acetylacetone) or Enaminone (1.1 eq)

-

Catalyst: Glacial Acetic Acid (solvent/catalyst) or Piperidine (cat.) in EtOH.

-

Condition: Reflux (80-100°C).

Step-by-Step Workflow:

-

Setup: Dissolve 1.0 mmol EPPA and 1.1 mmol 1,3-diketone in 5 mL Glacial Acetic Acid.

-

Reflux: Heat to reflux (118°C) for 4-6 hours.

-

Monitoring: Reaction is usually clean. TLC will show a highly non-polar fluorescent spot.

-

Isolation: Cool to RT. Pour into ice water. The product often precipitates as a solid.

-

Purification: Filter and wash with water. Recrystallize from Ethanol.

SAR Implication: This locks the conformation, reducing entropic penalty upon binding. It also removes the H-bond donor capability of the exocyclic amine, completely changing the binding mode.

SAR Data Organization & Logic

When conducting these studies, organize data to correlate structural changes with biological endpoints (IC50, LogP, Metabolic Stability).

Table 1: SAR Matrix for EPPA Derivatives

| Compound ID | R1 (Exocyclic N) | R2 (Ring N1) | Core Structure | LogP (Calc) | Primary SAR Hypothesis |

| EPPA-001 | H | H | Pyrazole | 2.3 | Baseline Activity |

| EPPA-002 | Acetyl (-COCH3) | H | Pyrazole | 1.8 | H-bond acceptor probe (Hinge) |

| EPPA-003 | Phenyl-Urea | H | Pyrazole | 3.5 | Hydrophobic pocket extension |

| EPPA-004 | H | Methyl | Pyrazole | 2.6 | Solvent front / Solubility |

| EPPA-005 | Cyclized | Cyclized | Pyrazolo[1,5-a]pyrimidine | 3.1 | Rigidification / Selectivity |

SAR Decision Logic

Figure 2: Decision tree for optimizing the EPPA scaffold based on initial biological data.

References

-

Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems.

-

Aggarwal, R., et al. (2011).

-

Nitulescu, G., et al. (2013). Synthesis and pharmacological evaluation of some new pyrazole derivatives. European Journal of Medicinal Chemistry.

-

PubChem. (2023). Compound Summary: 4-Ethyl-1H-pyrazol-3-amine.[1]

Sources

Application Note: Cell Permeability Profiling of 4-Ethyl-5-propyl-1H-pyrazol-3-amine

Executive Summary

This application note details the optimized protocols for assessing the membrane permeability of 4-Ethyl-5-propyl-1H-pyrazol-3-amine (referred to herein as EPPA ). As a substituted aminopyrazole, EPPA represents a class of small molecule scaffolds frequently used in kinase inhibitor and GPCR ligand discovery.

Given its physicochemical profile (low molecular weight, moderate lipophilicity, and ionizable nitrogen centers), EPPA requires a tiered assessment strategy to distinguish between passive diffusion and transporter-mediated efflux. This guide provides a self-validating workflow starting with a high-throughput Parallel Artificial Membrane Permeability Assay (PAMPA) followed by a confirmatory Caco-2 bidirectional transport assay.

Target Analyte Profile

| Property | Value (Predicted/Calc) | Relevance to Assay |

| Molecular Weight | 153.23 g/mol | High diffusivity; potential for rapid equilibrium. |

| Formula | C | -- |

| LogP | ~1.8 – 2.2 | Moderately lipophilic; likely good passive permeability. |

| pKa (Basic) | ~4.5 – 5.5 (Ring N) | Partially ionized at gastric pH; mostly neutral at pH 7.4. |

| H-Bond Donors | 2 | Potential for membrane interaction.[1] |

Strategic Workflow

To maximize efficiency and data quality, we employ a "Fail-Fast" tiered approach. PAMPA is used first to establish the baseline passive permeability (

Figure 1: Tiered permeability assessment workflow for aminopyrazole derivatives.

Tier 1: High-Throughput PAMPA Protocol

Objective: Determine the passive transcellular permeability (

Materials

-

Donor Plate: 96-well filter plate (0.45 µm PVDF or hydrophobic IP).

-

Acceptor Plate: 96-well PTFE acceptor plate.

-

Membrane Solution: 2% (w/v) Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane (Biomimetic lipid mixture preferred for basic compounds).

-

Buffers:

-

Donor Buffer: Phosphate-buffered saline (PBS) adjusted to pH 6.5 and pH 7.4.

-

Acceptor Buffer: PBS pH 7.4 (Sink condition).

-

Experimental Procedure

-

Stock Preparation: Dilute 10 mM EPPA DMSO stock to 10 µM in Donor Buffer. Final DMSO content must be < 1% to maintain membrane integrity.

-

Membrane Coating: Carefully dispense 5 µL of the Lipid/Dodecane solution onto the porous membrane of the Donor Plate. Allow 2 minutes for solvent evaporation/impregnation.

-

Loading:

-

Add 300 µL of Acceptor Buffer to the Acceptor Plate (Bottom).

-

Add 200 µL of the 10 µM EPPA working solution to the Donor Plate (Top).

-

-

Assembly & Incubation: Sandwich the plates. Seal with a humidity chamber or parafilm to prevent evaporation. Incubate at 25°C for 5 hours (Optimization: EPPA is small; 5 hours ensures equilibrium without back-diffusion).

-

Harvest: Separate plates. Transfer 150 µL from both Donor and Acceptor wells into a fresh UV-transparent or PCR plate for analysis.

Quality Control (Self-Validation)

-

Low Permeability Control: Ranitidine or Sulfasalazine.

-

High Permeability Control: Carbamazepine or Propranolol.

-

Membrane Integrity: Lucifer Yellow (LY) rejection is not applicable in PAMPA (lipid fills pores); instead, monitor the "Retention Factor" (mass balance).

Tier 2: Caco-2 Bidirectional Assay Protocol

Objective: Differentiate passive diffusion from active efflux (P-gp mediated transport). Rationale: While EPPA is a fragment, the aminopyrazole scaffold can be a substrate for P-glycoprotein (MDR1). A bidirectional assay (Apical-to-Basolateral vs. Basolateral-to-Apical) is mandatory.

Cell Culture Conditions[3]

-

Cell Line: Caco-2 (ATCC HTB-37), passage 40–60.

-

Seeding: Seed on Transwell® polycarbonate inserts (0.4 µm pore size) at

cells/cm -

Differentiation: Culture for 21 days .

-

Validation: TEER (Transepithelial Electrical Resistance) must be > 300

prior to use.

Experimental Procedure

Setup:

-

A-to-B (Absorptive): Donor = Apical (pH 6.5); Receiver = Basolateral (pH 7.4).

-

B-to-A (Secretory): Donor = Basolateral (pH 7.4); Receiver = Apical (pH 6.5).

-

Note: Using a pH 6.5/7.4 gradient mimics the in vivo proton gradient and stabilizes the basic aminopyrazole.

Steps:

-

Equilibration: Wash monolayers twice with HBSS (37°C). Equilibrate for 20 min.

-

Dosing: Add 10 µM EPPA (in HBSS + 10 mM HEPES) to the donor compartment.

-

Incubation: Incubate at 37°C / 5% CO

with orbital shaking (50 rpm) to minimize the Unstirred Water Layer (UWL). -

Sampling: Take 50 µL aliquots from the receiver compartment at 60 min and 120 min . Replace volume with fresh buffer.

-

Integrity Check: Post-assay, add Lucifer Yellow (100 µM) to the apical side and measure basolateral fluorescence (

cm/s confirms intact monolayer).

Figure 2: Bidirectional transport setup illustrating pH gradient conditions.

Analytical Methodology (LC-MS/MS)[1][3][4]